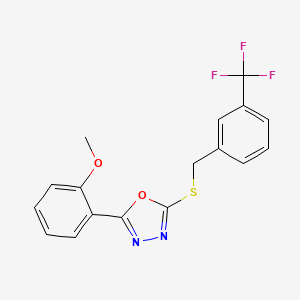

2-(2-Methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

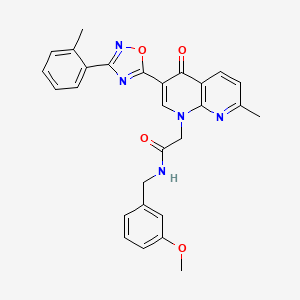

説明

The compound 2-(2-Methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole is a derivative of the 1,3,4-oxadiazole class, which is known for its diverse biological activities and applications in material science. The presence of a methoxyphenyl group and a trifluoromethylbenzylthio moiety suggests potential for unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds typically involves cyclization reactions and the formation of the oxadiazole ring. For instance, the synthesis of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide involved a three-step process starting with 2-methoxybenzohydrazide, forming a hydrazone intermediate, followed by cyclization to the oxadiazole and final treatment with hydrazine hydrate . Similar synthetic strategies could be applied to the target compound, with appropriate modifications to incorporate the trifluoromethylbenzylthio group.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can influence the overall geometry and electronic distribution of the molecule. For example, in the case of methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate, the oxadiazole ring forms a small dihedral angle with the directly bonded benzene ring, while the second benzene ring is approximately orthogonal to the oxadiazole plane . This suggests that the target compound may also exhibit interesting conformational features due to the influence of the oxadiazole ring and the attached substituents.

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives can participate in various chemical reactions, often influenced by the substituents attached to the oxadiazole ring. For example, the synthesis of 3-(2′-hydroxyphenyl)-5-methyl-1,2,4-oxadiazole involved the formation of a Schiff base through condensation with salicylaldehyde . The target compound, with its methoxyphenyl and trifluoromethylbenzylthio substituents, may also undergo reactions typical of aromatic systems, such as electrophilic substitution, and could form adducts with nucleophiles due to the presence of the oxadiazole moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure and substituents. For instance, the crystal structure studies of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives revealed intermolecular hydrogen bonding and the nature of intermolecular contacts . The presence of a trifluoromethyl group in the target compound is likely to impart unique electronic properties, such as increased lipophilicity and potential for strong intermolecular interactions. Additionally, the methoxy group may contribute to the overall polarity and solubility of the compound.

科学的研究の応用

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their corrosion inhibition properties towards mild steel in sulfuric acid, showing that these compounds can effectively inhibit corrosion. The protective layer formation on the mild steel surface is confirmed by SEM micrographs, and the adsorption characteristics suggest a combination of physisorption and chemisorption mechanisms (P. Ammal, M. Prajila, A. Joseph, 2018).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have shown promising nematocidal activity against Bursaphelenchus xylophilus, indicating potential as lead compounds for the development of nematicides (Dan Liu, Zhengxing Wang, Jingjing Zhou, Xiuhai Gan, 2022).

Liquid Crystal Technology

Certain 1,3,4-oxadiazole derivatives exhibit liquid-crystalline properties with nematic and smectic C type structures, offering potential applications in display technologies and electronic devices (Elena-Raluca Cioancă et al., 2011).

Antimicrobial Activities

1,3,4-Oxadiazole compounds have been evaluated for their antimicrobial activities against various pathogens. The synthesis and biological evaluation of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles revealed potent inhibitory activity against Gram-positive and Gram-negative bacteria, highlighting the potential for further pharmaceutical development (C. S. Reddy et al., 2013).

Optoelectronic Applications

The optoelectronic properties of thiophene substituted 1,3,4-oxadiazole derivatives have been explored for applications in OLEDs, solar cells, chemosensors, and explosive detection. Experimental and theoretical studies on their photophysical and electrochemical properties suggest these compounds as promising candidates for future optoelectronic devices (M. Thippeswamy et al., 2021).

Safety and Hazards

特性

IUPAC Name |

2-(2-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2S/c1-23-14-8-3-2-7-13(14)15-21-22-16(24-15)25-10-11-5-4-6-12(9-11)17(18,19)20/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMQKDHERWXKEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)SCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2549632.png)

![1-(2-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549634.png)

![[1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2549652.png)

![4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2549654.png)